molecular formula C11H16N2O4 B1449048 (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid CAS No. 1361017-74-4

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Numéro de catalogue: B1449048
Numéro CAS: 1361017-74-4
Poids moléculaire: 240.26 g/mol
Clé InChI: ZNEMNEYYTAHRJU-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a chiral organic compound characterized by a propanoic acid backbone substituted with a hydrazino group, a methyl group, and a 3-hydroxy-4-methoxyphenyl aromatic ring. Its molecular formula is C₁₂H₁₆N₂O₅, and it has a CAS registry number 1361017-74-4 . It is classified as a controlled product intended strictly for laboratory use, emphasizing its specialized applications in chemical research .

Key structural features:

  • Hydrazino group (-NH-NH₂): A strong nucleophile with applications in synthesizing heterocycles or metal complexes.
  • 3-Hydroxy-4-methoxyphenyl group: Combines electron-donating (methoxy) and acidic (phenolic hydroxyl) substituents, influencing solubility and interactions with biological targets.

Propriétés

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(13-12,10(15)16)6-7-3-4-9(17-2)8(14)5-7/h3-5,13-14H,6,12H2,1-2H3,(H,15,16)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEMNEYYTAHRJU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OC)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361017-74-4
Record name 4-O-Methyl carbidopa
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1361017744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-O-METHYL CARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMD84YC5BF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Analyse Biochimique

Biochemical Properties

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxycinnamate reductase, an enzyme that facilitates the conversion of hydroxycinnamic acids. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can improve hepatic lipid metabolism via the activation of GPR41 receptors. This activation leads to enhanced lipid catabolism and improved metabolic homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has a high affinity for GPR41 receptors, which play a crucial role in lipid metabolism. The binding of this compound to GPR41 receptors stimulates lipid catabolism pathways, leading to improved hepatic steatosis and anti-obesity effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is rapidly metabolized and distributed within the body, with peak concentrations observed shortly after administration. Over time, it undergoes degradation, and its long-term effects on cellular function include sustained improvements in metabolic processes and lipid metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to improve metabolic conditions without adverse effects. At higher doses, there may be toxic or adverse effects, including potential disruptions in metabolic homeostasis.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as hydroxycinnamate reductase, which converts hydroxycinnamic acids into their reduced forms. This interaction affects metabolic flux and metabolite levels, contributing to its overall metabolic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. It is rapidly absorbed and distributed to various organs, including the liver, kidneys, and heart. This widespread distribution is crucial for its biological activity.

Subcellular Localization

Subcellular localization of this compound is essential for its function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that it reaches the appropriate sites of action.

Activité Biologique

(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and cytotoxic effects on cancer cells.

Chemical Structure and Properties

The compound features a hydrazino group attached to a branched propanoic acid backbone, with a phenolic moiety that contributes to its biological properties. Its structural characteristics are critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Efficacy Against Bacteria

The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potent activity:

  • MIC against MRSA : Ranges from 1.95 to 7.81 µg/mL.
  • Bactericidal activity : Minimum bactericidal concentration (MBC) values range from 3.91 to 62.5 µg/mL, demonstrating effective bactericidal action with an MBC/MIC ratio of 1–4, indicating a strong bactericidal effect.

Efficacy Against Fungi

The compound also displays antifungal activity:

  • Inhibition percentages against fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum were reported at approximately 82% and 96%, respectively, at a concentration of 50 µg/mL.
Pathogen Inhibition (%) at 50 µg/mL
Botrytis cinerea82%
Sclerotinia sclerotiorum96%
Candida unicolor71%

Cytotoxicity Studies

Cytotoxicity assessments reveal that while the compound is effective against cancer cell lines, it does not exhibit high toxicity towards normal cells:

  • Cytotoxicity against HeLa cells : Up to 50% at doses of 50 µM and 75 µM.
  • General cytotoxicity : Most compounds tested showed low cytotoxic effects (15%-25%) on normal cell lines.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of cell wall synthesis in bacteria.
  • Disruption of fungal cell membranes , leading to increased permeability and cell death.
  • Induction of apoptosis in cancer cells , potentially through the activation of caspases.

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various hydrazone derivatives, including this compound, revealing that it had comparable or superior antimicrobial effects compared to established antibiotics .
  • Cytotoxicity Assessment : In vitro studies indicated that the compound selectively inhibited the growth of cancer cells while maintaining high viability in normal cell lines, suggesting its potential as a therapeutic agent with minimal side effects .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents CAS Number Biological/Industrial Relevance References
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid C₁₂H₁₆N₂O₅ Hydrazino, 3-OH-4-OCH₃-phenyl, C2-methyl 1361017-74-4 Lab reagent; potential enzyme inhibitor
3-Methyl-L-tyrosine C₁₀H₁₃NO₃ Amino, 4-OH-3-CH₃-phenyl 17028-03-4 Unstudied toxicology; tyrosine analog
(2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid C₉H₁₀O₄ 2-hydroxy, 4-OH-phenyl N/A Antioxidant; microbial metabolite
3-Hydroxy-2-phenylpropanoic acid C₉H₁₀O₃ 3-hydroxy, 2-Ph (racemic) N/A Pharmaceutical intermediate

Key Differences :

  • Functional Groups: The hydrazino group in the target compound distinguishes it from amino or hydroxylated analogs like 3-Methyl-L-tyrosine and (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid . Hydrazino derivatives are more reactive in condensation reactions (e.g., forming hydrazones) compared to amines or alcohols.
  • Aromatic Substitution: The 3-hydroxy-4-methoxy pattern in the target compound contrasts with simpler phenolic (e.g., 4-hydroxyphenyl in ) or methylated (e.g., 3-methyl in ) analogs.
  • Stereochemistry: The (2S) configuration is critical for enantioselective interactions, as seen in chiral separations of analogs like the 3-hydroxy-2-phenylpropanoic acid racemate .

Hydrazino and Amino Acid Derivatives

Key Insights :

  • Hydrazino vs. Thiol Groups: While both are nucleophilic, hydrazino groups (target compound) are less prone to oxidation than thiols (e.g., Captopril impurity C ), making them more stable in aerobic conditions.
  • Protective Groups : The target compound lacks protective groups (e.g., carbamate in ), simplifying its use in direct reactions but limiting stability in acidic/basic environments.

Pharmacological and Toxicological Profiles

  • Toxicity : The target compound’s toxicity remains unstudied, unlike Captopril impurities with documented safety thresholds .

Méthodes De Préparation

Starting Materials and Key Intermediates

  • Starting Material: The synthesis typically begins from L-α-methyldopa methyl ester or its protected derivatives, featuring a 3-hydroxy-4-methoxyphenyl moiety.
  • Hydrazine Source: Hydrazine or hydrazine derivatives are used to introduce the hydrazino group at the α-position.
  • Protecting Groups: Boron compounds (e.g., ortho-boronic acid derivatives) are employed to protect phenolic hydroxyl groups during key steps to prevent side reactions.

Reaction Sequence

Step 1: Formation of Boronic Acid Complex

  • The phenolic hydroxyl groups of L-α-methyldopa methyl ester are protected by forming a boronic acid complex using ortho-boronic acid or derivatives such as sodium tetraborate.
  • This complexation stabilizes the hydroxyl groups and facilitates subsequent reactions.

Step 2: Amination with 3,3-Pentamethylene Oxaziridine

  • The protected methyl ester is reacted with 3,3-pentamethylene oxaziridine to introduce the hydrazino functionality.
  • This reaction is preferably conducted in a homogeneous reaction medium such as toluene at temperatures between 100°C and 105°C.
  • The reaction time is relatively short, typically 1–2 hours.
  • A key intermediate, (+)-(L)-2-(N'-cyclohexylidene-hydrazino)-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropionic acid methyl ester, is formed and can be isolated in a highly pure crystalline form by filtration or centrifugation.

Step 3: Acidic Hydrolysis

  • The intermediate undergoes acidic hydrolysis using 20% hydrogen chloride solution at 93–95°C for approximately 5 hours.
  • This step removes protecting groups and converts the methyl ester into the free acid, yielding (2S)-2-hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid.
  • After hydrolysis, the reaction mixture is evaporated, diluted with water, and made alkaline (using potassium hydroxide, sodium hydroxide, or ammonium hydroxide) to precipitate the product.
  • The final compound crystallizes in a highly pure form and is isolated by filtration or centrifugation.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Notes
Boronic acid complexation Ortho-boronic acid derivatives Ambient ~1 hour Protects phenolic OH groups
Amination 3,3-Pentamethylene oxaziridine in toluene 100–105 1–2 hours Homogeneous phase; high purity product
Acidic hydrolysis 20% HCl solution 93–95 3–6 hours (5 h) Converts ester to acid, removes protections
Alkalization and isolation KOH/NaOH/NH4OH Ambient - Precipitates pure crystalline acid

Advantages of the Method

Research Findings and Industrial Relevance

The described preparation method is derived from patent WO2007042848A2, which focuses on the industrial synthesis of carbidopa and structurally related compounds, including this compound. The method’s scalability and purity make it suitable for pharmaceutical manufacturing, given the compound’s relevance in dopamine metabolism modulation.

Summary Table of Preparation Steps

Preparation Stage Description Key Parameters Outcome
Phenol Protection Formation of boronic acid complex Ortho-boronic acid, ambient temp Protected phenolic hydroxyl groups
Hydrazino Group Introduction Reaction with 3,3-pentamethylene oxaziridine in toluene 100–105°C, 1–2 h Hydrazino intermediate (crystalline)
Acidic Hydrolysis Hydrolysis with 20% HCl 93–95°C, 3–6 h Free acid form of target compound
Product Isolation and Purification Alkalization and crystallization Ambient Pure crystalline (2S)-hydrazino acid

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity of (2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid?

  • Methodology :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm stereochemistry, hydrazino group position, and aromatic substitution patterns. For example, the 3-hydroxy-4-methoxyphenyl moiety exhibits distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C11_{11}H15_{15}N2_2O4_4) and isotopic distribution.
  • HPLC-PDA : Monitor purity (>98%) using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution) .

Q. What synthetic impurities are commonly observed during the preparation of this compound, and how are they resolved?

  • Key Impurities :

  • Hydrazine Adducts : Over-reaction with hydrazine hydrate may yield bis-hydrazino derivatives.
  • Methoxy Group Demethylation : Acidic conditions during synthesis can hydrolyze the methoxy group to a hydroxyl, forming 3,4-dihydroxyphenyl analogs .
    • Resolution :
  • Prep-HPLC : Use ion-pair chromatography with heptafluorobutyric acid (HFBA) to separate polar impurities.
  • Crystallization : Recrystallize from ethanol/water to isolate the target compound .

Q. How is the stability of the hydrazino group maintained under physiological conditions?

  • Approach :

  • pH Buffering : Store solutions in pH 7.4 phosphate-buffered saline (PBS) to prevent hydrolysis.
  • Antioxidants : Add 0.1% ascorbic acid to mitigate oxidation of the hydrazino group (-NH-NH2_2) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying this compound’s dopamine receptor agonist activity?

  • Key Factors :

  • Receptor Binding Assays : Use 3^3H-labeled ligands (e.g., 3^3H-SCH23390 for D1 receptors) to quantify competitive binding in rat striatal membranes. Include 10 μM haloperidol to define non-specific binding .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 μM to calculate EC50_{50} and Hill coefficients.
  • In Vivo Models : Employ 6-OHDA-lesioned rats to evaluate rotational behavior post-administration (dose range: 1–10 mg/kg, i.p.) .

Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?

  • Case Study : Discrepancies in oral bioavailability (reported as 15% vs. 35%) may arise from:

  • Formulation Variability : Test solubility-enhancing excipients (e.g., cyclodextrins) to improve consistency.
  • Metabolite Interference : Use LC-MS/MS to differentiate parent compound from hydrazine-derived metabolites (e.g., acetylated hydrazino derivatives) .

Q. What strategies optimize enantiomeric purity during asymmetric synthesis?

  • Stereochemical Control :

  • Chiral Auxiliaries : Employ Evans oxazolidinones to direct stereochemistry at the C2 methyl group.
  • Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts for hydrazino group installation (≥95% ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-Hydrazino-3-(3-hydroxy-4-methoxyphenyl)-2-methylpropanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.